1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione is a heterocyclic compound characterized by a fused ring system that combines pyrazole and pyrimidine structures. This unique configuration contributes to its distinctive chemical properties and reactivity, making it a subject of interest in various scientific fields. The compound has been recognized for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties, which pave the way for potential therapeutic applications in medicine. Additionally, it serves as a versatile building block in organic synthesis and coordination chemistry .
1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione falls under the category of heterocyclic compounds, specifically within the larger family of pyrazolo-pyrimidines. Its classification is significant due to the presence of both pyrazole and pyrimidine rings, which are known for their biological activity and utility in medicinal chemistry.
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One prevalent method includes the cyclization of hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions. For instance, the reaction of hydrazine with malononitrile derivatives can yield the desired pyrazolo-pyrimidine structure .
Technical Details:
Recent advancements have also explored greener synthesis methods, including continuous flow techniques that improve efficiency and reduce environmental impact .
The molecular structure of 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione features a fused bicyclic system with specific functional groups that contribute to its chemical behavior. The structural formula can be represented as follows:
1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione participates in various chemical reactions:
Technical Details:
The mechanism of action for 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione involves its interaction with biological targets such as enzymes and receptors. Its structure allows it to bind effectively to specific sites within these targets, potentially inhibiting their activity.
Data on Mechanism:
Studies have shown that certain derivatives exhibit significant inhibitory effects on specific kinases like Src kinase, indicating potential applications in cancer therapy .
Relevant Data:
Characterization techniques such as NMR spectroscopy confirm the structural integrity and purity of synthesized compounds .
1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione has several scientific applications:
1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione (CAS 128850-53-3) is a fused bicyclic heterocycle characterized by a five-membered pyrazole ring condensed with a six-membered pyrimidine ring. Its molecular formula is C₅H₄N₄O₂, with a molecular weight of 152.11 g/mol . The structure features two critical ketone functionalities at positions 3 and 4 (dione groups), creating hydrogen-bonding motifs essential for biomolecular interactions. The planar scaffold exhibits tautomeric behavior, allowing proton shifts between the 1H and 2H configurations, while the dione groups provide electrophilic sites for nucleophilic addition and condensation reactions [5].
Table 1: Key Structural Features of 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione
Structural Element | Chemical Significance | Role in Molecular Interactions |
---|---|---|
Fused Pyrazole-Pyrimidine Core | Planar, aromatic bicyclic system | Occupies adenine-binding pockets in kinases |
3,4-Dione Groups | Electrophilic carbonyls at C3/C4 positions | Hydrogen-bond acceptors/donors; sites for nucleophilic addition |
N1-H/N2-H Tautomerism | Proton mobility between ring nitrogens | Adaptability to enzymatic binding pockets |
Canonical SMILES | C₁=NC(=O)C₂=C(N₁)NNC₂=O | Defines atomic connectivity and functional group orientation |
The dione groups enable diverse chemical transformations: nucleophilic additions (with amines/alcohols), condensations (with aldehydes/ketones), and cyclizations to form polycyclic derivatives. These reactions facilitate structural diversification for structure-activity relationship (SAR) studies [5]. The scaffold’s electron distribution permits π-π stacking in hydrophobic enzyme pockets, while its hydrogen-bonding capacity (XLogP3 = -1.1) enhances solubility and target binding [9].
This scaffold emerged from purine chemistry research in the late 20th century. Initial synthetic routes involved condensation reactions of hydrazine derivatives with pyrimidine precursors under acidic conditions, yielding the core structure [5]. The compound was first cataloged as a research chemical in the 1990s (CAS registry: 128850-53-3), with early studies focusing on its kinase inhibitory potential .
A breakthrough occurred when researchers recognized its utility as a purine mimetic in cyclin-dependent kinase (CDK) inhibition. By the early 2000s, derivatives were being evaluated against cancer cell lines, revealing IC₅₀ values in the nanomolar range (45–97 nM against MCF-7 and HCT-116) [7] [8]. The discovery of its EGFR inhibitory activity followed, with compound optimizations leading to derivatives like 12b (EGFRWT IC₅₀ = 0.016 μM) [2] [3]. The scaffold’s versatility was further demonstrated through multi-target kinase inhibitors (e.g., VEGFR-2 inhibition with IC₅₀ = 0.063 μM) [6].
The scaffold serves as a purine bioisostere due to its structural mimicry of adenine. Key similarities include:
Table 2: Biological Activities of Derivatives Targeting Key Oncokinases
Derivative | Target Kinase | IC₅₀ (μM) | Cell Line Activity | Primary Mechanism |
---|---|---|---|---|
12b [2] | EGFRWT | 0.016 | A549 (IC₅₀ = 8.21 μM) | Apoptosis induction, S/G₂-M arrest |
14 [7] | CDK2/Cyclin A2 | 0.057 | HCT-116 (IC₅₀ = 6 nM) | Caspase-3 activation, cell cycle arrest |
5i [3] | EGFR/VEGFR2 | 0.3/7.60 | MCF-7 (tumor growth inhibition) | Dual kinase inhibition |
16 [5] | EGFRWT | 0.034 | NCI-60 panel (GI₅₀ = 0.018–9.98 μM) | P-glycoprotein inhibition |
Mechanistically, derivatives induce cancer cell apoptosis by upregulating Bax/Bcl-2 ratios (8.8-fold increase) and caspase-3 levels (7.32-fold increase) [2] [6]. They also disrupt cell cycle progression, arresting cells in S and G₂/M phases [6] [7]. As multi-target inhibitors, they overcome resistance in mutant kinases (e.g., EGFRT790M) by accessing hydrophobic back pockets inaccessible to first-generation TKIs [2] [3] [5].
The scaffold’s bioisosteric advantage is evidenced by clinical-stage analogs (e.g., dinaciclib and roscovitine) that leverage its purine-like binding while enhancing selectivity [7] [8]. Ongoing research focuses on optimizing substituents at N1, C4, and C6 to improve potency against resistant oncokinases [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0